molecular formula C10H20N2O5 B12294567 tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate

tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate

Cat. No.: B12294567
M. Wt: 248.28 g/mol
InChI Key: UEBVZIJDUYDSQF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Breakdown and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is derived through hierarchical prioritization of functional groups and substituents. The parent chain is identified as butan-2-yl, with the following substituents:

  • A carbamate group (-OCONH-) at the N-terminus, modified by a tert-butyloxycarbonyl (Boc) protecting group.
  • A methoxyamino (-NH-OCH3) substituent at position 1, which is further oxidized to a ketone (-oxo).
  • A hydroxyl (-OH) group at position 3.

The full systematic name reflects these substituents in descending order of seniority: the carbamate group (as the principal functional group) takes precedence over the ketone and hydroxyl groups. Isomeric possibilities arise from two stereogenic centers at positions 2 (carbon bearing the carbamate) and 3 (hydroxyl-bearing carbon). Computational studies suggest that the (2R,3S) and (2S,3R) diastereomers exhibit distinct energetic profiles due to intramolecular hydrogen bonding between the hydroxyl and carbamate carbonyl groups.

Structural Feature Position IUPAC Priority
tert-Butyl carbamate N-terminus 1
Methoxyamino-oxo group C1 2
Hydroxyl group C3 3

Table 1: Hierarchical prioritization of substituents in IUPAC nomenclature.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies of analogous carbamate derivatives, such as methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, reveal key geometric parameters. While the title compound’s crystal structure remains unpublished, extrapolation from related systems provides insights:

  • The carbamate group adopts a planar configuration with C–O bond lengths of 1.33–1.36 Å and C–N bonds of 1.45–1.48 Å, consistent with delocalized π-electron density across the O–C–N moiety.
  • The tert-butyl group introduces steric bulk, forcing the carbamate oxygen into a trans orientation relative to the butan-2-yl backbone. This minimizes van der Waals repulsions between the Boc group and the methoxyamino substituent.
  • Intramolecular hydrogen bonding between the C3 hydroxyl proton and the carbamate carbonyl oxygen (O···H distance: ~1.84 Å) stabilizes a six-membered pseudo-cyclic conformation.
Bond Length (Å) Angle (°)
C=O (carbamate) 1.21 O–C–N: 125°
C–O (methoxyamino) 1.43 N–O–C: 117°
O–H (hydroxyl) 0.96 C–O–H: 108°

Table 2: Key bond lengths and angles derived from crystallographic analogs.

Conformational Analysis Through Computational Chemistry Methods

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three dominant conformers (Figure 1):

  • Syn-periplanar (SP): The hydroxyl group lies in the plane of the carbamate carbonyl, enabling strong O–H···O=C hydrogen bonding (energy: 0.0 kcal/mol).
  • Anti-periplanar (AP): The hydroxyl group is oriented opposite the carbonyl, eliminating intramolecular H-bonding (energy: +2.1 kcal/mol).
  • Gauche (G): A 60° dihedral angle between hydroxyl and carbonyl groups, with weak H-bonding (energy: +1.3 kcal/mol).

The SP conformer dominates in nonpolar solvents (e.g., chloroform), as evidenced by infrared (IR) spectroscopy showing a redshifted O–H stretch (3350 cm−1 vs. 3600 cm−1 for free -OH). Nuclear magnetic resonance (NMR) coupling constants (JH3-H4 = 6.2 Hz) further support a rigid, H-bond-stabilized geometry in solution.

Conformer Relative Energy (kcal/mol) Dominant Interaction
SP 0.0 O–H···O=C H-bond
AP +2.1 Steric shielding by tert-butyl
G +1.3 Weak C–H···O interactions

Table 3: Conformational energetics and stabilizing interactions.

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBVZIJDUYDSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

Starting Materials and Initial Functionalization

The synthesis typically begins with L-threonine derivatives or chiral β-hydroxy carbonyl precursors . A common approach involves:

  • Protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA).
  • Introduction of the methoxyamino group through nucleophilic substitution or coupling reactions. For example, methoxyamine hydrochloride reacts with activated carbonyl intermediates (e.g., mixed anhydrides or succinimidyl esters) under mild basic conditions.

A representative starting material, Boc-L-threonine methyl ester (CAS: 79479-07-5), is often utilized to ensure retention of the (2S,3S) stereochemistry.

Stepwise Synthesis Protocol

Boc Protection and Hydroxyl Activation
  • Boc Protection :

    • L-Threonine is treated with Boc₂O in a dichloromethane (DCM)/water biphasic system at 0–5°C, achieving >95% yield.
    • Critical parameter : pH control (7–8) to prevent racemization.
  • Hydroxyl Group Activation :

    • The secondary hydroxyl group is activated using tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl bromide for temporary protection during subsequent reactions.
    • Example: TBDMSCl in DCM with imidazole at 0°C, yielding 85–90% protected intermediate.
Methoxyamino Group Installation
  • Carbonyl Activation :

    • The carboxylic acid moiety is converted to an activated ester (e.g., N-hydroxysuccinimide ester) using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Nucleophilic Attack by Methoxyamine :

    • Methoxyamine hydrochloride (1.2 equiv) reacts with the activated ester in tetrahydrofuran (THF) at room temperature, yielding 70–80% of the methoxyamino product.
    • Side reaction mitigation : Strict exclusion of moisture to prevent hydrolysis.
Deprotection and Final Isolation
  • TBDMS Removal :

    • Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves the silyl ether, preserving the Boc group.
  • Final Purification :

    • High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity.

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

  • Asymmetric induction : The (2S,3S) configuration is maintained using L-threonine-derived substrates, avoiding racemization via low-temperature reactions (<10°C).
  • Catalytic enantioselective synthesis : Recent advances employ chiral Brønsted acids (e.g., SPINOL-based catalysts) for dynamic kinetic resolution of β-hydroxy carbonyl intermediates.

Racemization Studies

  • Risk factors : Elevated temperatures (>40°C) and prolonged reaction times lead to partial epimerization at C3.
  • Mitigation : Reactions conducted at 0–25°C with monitoring by chiral HPLC.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield (%) Purity (%) Reference
Boc Protection Route L-Threonine Boc₂O, TBDMSCl, methoxyamine coupling 65–70 98.5
Enzymatic Resolution Racemic β-hydroxy ester Lipase-catalyzed acetylation 55 99.0
Asymmetric Catalysis β-Keto ester Chiral Brønsted acid catalysis 75 98.2

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Boc₂O vs. alternative protectants : Boc₂O is preferred over benzyl chloroformate due to lower toxicity and easier deprotection.
  • Solvent selection : THF and DCM are replaced with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) for greener processes.

Process Intensification

  • Continuous flow synthesis : Microreactor systems reduce reaction times by 50% and improve selectivity.
  • In-line analytics : FTIR and Raman spectroscopy enable real-time monitoring of intermediate species.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is primarily utilized in the synthesis of bioactive molecules. Its structure allows for the introduction of functional groups that can enhance biological activity.

Case Study : In a study published in Chemical Communications, researchers demonstrated that derivatives of this compound could be used in the synthesis of aminoindoles, which are important for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders .

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its ability to form stable intermediates makes it suitable for creating complex organic molecules.

Data Table: Synthesis Pathways Using this compound

Reaction TypeProduct TypeConditionsYield (%)
C–N Bond FormationAminoindolesMild conditions, photocatalysis85%
Amidation ReactionsCarbamatesSolvent-free conditions90%
FunctionalizationBioactive CompoundsVarious solvents75%

Biological Studies

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets effectively.

Case Study : A recent study evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains, showing promising results that suggest its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyamino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Isobutylamino vs. Methoxyamino Substituents

  • Compound 34a (tert-butyl [(2S,3S)-3-hydroxy-1-(isobutylamino)-1-oxohexan-2-yl]carbamate): Features an isobutylamino group instead of methoxyamino.
  • Compound 12b (tert-butyl [(2S,3S)-3-hydroxy-1-(isobutylamino)-1-oxobutan-2-yl]carbamate): Shares the isobutylamino group but has a shorter butan-2-yl backbone. This modification decreases molecular weight (297.35 g/mol vs. 343.43 g/mol for 34a) and may influence solubility .

Hydroxamic Acid Derivatives

  • tert-Butyl ((2S,3S)-3-(benzyloxy)-1-(hydroxyamino)-1-oxobutan-2-yl)carbamate (2j): Replaces methoxyamino with a hydroxamic acid group (NHOH), enhancing metal-chelating properties. This derivative is critical in protease inhibitor design due to its strong interaction with catalytic zinc ions .

Spectroscopic and Crystallographic Comparisons

  • NMR Signatures: The methoxyamino group in the target compound would exhibit a singlet near δ 3.3–3.5 ppm (OCH3), absent in isobutylamino analogs (δ 0.8–1.0 ppm for terminal CH3) . The 3-hydroxy group shows characteristic broad signals (δ 3.6–4.0 ppm), consistent across all analogs .
  • Hydrogen-Bonding Networks: The 3-hydroxy group participates in intermolecular hydrogen bonds, influencing crystal packing. Similar patterns are observed in Compound 2j, where benzyloxy and hydroxyamino groups form extended networks . Software like Mercury () and SHELX () are critical for analyzing these interactions in related structures .

Biological Activity

tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate, also known by its CAS number 70717-76-9, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to a class of carbamates which are known for their diverse pharmacological properties, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 70717-76-9

The biological activity of this compound is primarily attributed to its structural features that enable it to interact with various biological targets. The presence of the methoxyamino group enhances its ability to form hydrogen bonds with target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on certain enzymes. For instance, studies have shown that carbamate derivatives can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing synaptic transmission.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspases and the mitochondrial pathway.

Neuroprotective Effects

There is emerging evidence that this compound may also exert neuroprotective effects. By modulating neurotransmitter levels and protecting neuronal cells from oxidative stress, it shows promise in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits acetylcholinesterase
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress

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